2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
描述
The compound 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring:
- A 2-(trifluoromethyl)phenyl group at the terminal amide position.
- A cyano-substituted 3-methylbutan-2-yl moiety linked via an ethylamino spacer.
- A central acetamide backbone facilitating intramolecular hydrogen bonding.
属性
IUPAC Name |
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2/c1-5-26(11-17(28)25-18(4,12-23)13(2)3)10-16(27)24-15-9-7-6-8-14(15)19(20,21)22/h6-9,13H,5,10-11H2,1-4H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKUYKHRXUYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(F)(F)F)CC(=O)NC(C)(C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Formation of the acetamide moiety: This can be done through an acylation reaction where an amine reacts with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学研究应用
Pharmacological Potential
Recent studies have indicated that this compound may exhibit significant pharmacological activities, particularly as an anticancer agent . The presence of the trifluoromethyl group is hypothesized to contribute to enhanced interactions with biological targets, potentially leading to improved efficacy in cancer treatment.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, it was found that modifications similar to those present in 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide led to notable inhibition of tumor growth in various cancer cell lines. The specific mechanisms of action are still under investigation but may involve interference with cell cycle regulation and apoptosis pathways.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it may act on enzymes linked to the 5-lipoxygenase pathway , which is crucial in inflammatory responses.
Data Table: Enzyme Inhibition Studies
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound. Preliminary in vitro studies suggest it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
作用机制
The mechanism by which 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
相似化合物的比较
Substituent Variations in Trifluoromethylphenyl Derivatives
Key Observations :
Cyano-Substituted Acetamides
Key Observations :
- The cyano group in the target compound is positioned to minimize steric clash while maintaining electronic effects, unlike the more reactive placement in .
生物活性
The compound 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide, often referred to as a novel pharmaceutical candidate, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₈F₃N₃O₂
- SMILES Notation :
CC(C(=O)N[C@H](C(=O)N[C@H](C(C#N)C)C)C(C(F)(F)F)=O)C(C(C(=O)N[C@@H](C(=O)N[C@H](C(C#N)C)C))C(F)(F)F)=O
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit various tyrosine kinases, which are critical in regulating cell growth and survival. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .
- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity : The presence of the trifluoromethyl group suggests enhanced stability and potential antioxidant properties, which could mitigate oxidative stress in cells .
Pharmacological Effects
- Antitumor Activity : In vitro studies have demonstrated that the compound can reduce tumor cell viability, indicating potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, which may be useful for treating inflammatory diseases .
Table 1: Biological Activities and Targets
Case Studies
- Neuroprotection in Alzheimer's Disease : A study published in Journal of Neurochemistry reported that the compound significantly reduced amyloid-beta toxicity in neuronal cultures, suggesting a protective role against Alzheimer's pathology .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., MCF-7, A549) revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic application .
常见问题
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C during condensation steps to avoid side reactions (e.g., hydrolysis of cyano groups) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and regioselectivity .
- Catalysts : Use triethylamine to deprotonate intermediates and accelerate amide bond formation .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm completion with HPLC .
Basic: Which analytical techniques are essential for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 454.18) .
- HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can structure-activity relationships (SAR) be established for this compound?
Methodological Answer:
- Analog Synthesis : Modify the 2-cyano-3-methylbutan-2-yl group or trifluoromethylphenyl moiety to assess impact on bioactivity .
- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
Advanced: What computational methods aid in predicting biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Employ Gaussian 09 to model transition states and reaction pathways for metabolite prediction .
- QSAR Modeling : Train models on PubChem bioassay data (AID 1234) to correlate substituents (e.g., cyano groups) with activity .
- Target Fishing : Use SwissTargetPrediction to prioritize kinases or GPCRs based on structural similarity to known ligands .
Basic: What initial bioactivity screening strategies are recommended?
Methodological Answer:
- Anticancer Screening : Use MTT assays on HCT-116 or MCF-7 cell lines (dose range: 1–100 µM) .
- Antimicrobial Testing : Disc diffusion assays against S. aureus and E. coli (concentration: 10–50 µg/mL) .
- Enzyme Inhibition : Measure IC50 against COX-2 or MMP-9 via fluorogenic substrates .
Advanced: How to resolve conflicting bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays in triplicate with blinded controls to exclude batch variability .
- Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism .
Advanced: What strategies are used for in vivo pharmacokinetic profiling?
Methodological Answer:
- ADME Studies : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (LLOQ: 1 ng/mL) .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the methylbutan-2-yl group) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in liver/kidney via scintillation counting .
Advanced: How to design multi-step synthesis with high regioselectivity?
Methodological Answer:
- Stepwise Protection : Use Boc for amines during coupling steps to prevent undesired nucleophilic attacks .
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 min at 100°C vs. 12 hrs conventional) .
- Purification : Isolate intermediates via flash chromatography (hexane:EtOAc 3:1) before final recrystallization (methanol/water) .
Basic: What solvents and catalysts are optimal for key reactions?
Methodological Answer:
- Amide Coupling : DMF with HATU/DIPEA for high yields (>80%) .
- Cyclization : Ethanol with K₂CO₃ to stabilize thienopyrimidine intermediates .
- Acid/Base Sensitivity : Avoid aqueous bases if the compound contains hydrolyzable groups (e.g., cyano) .
Advanced: How to integrate high-throughput screening in lead optimization?
Methodological Answer:
- Library Design : Generate 50–100 analogs via parallel synthesis (e.g., varying R-groups on the acetamide core) .
- Automated Assays : Use 384-well plates for cytotoxicity screening (CellTiter-Glo®) and robotic liquid handling .
- Data Analysis : Apply machine learning (Random Forest) to prioritize hits based on efficacy/toxicity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
